molecular formula C22H19BrO4S B5107118 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Cat. No. B5107118
M. Wt: 459.4 g/mol
InChI Key: SKWKRKZQUWBMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a chemical compound that has been gaining attention in scientific research due to its potential use in various fields.

Scientific Research Applications

2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has been studied for its potential use in various fields such as cancer research, drug discovery, and organic synthesis. It has been found to exhibit cytotoxic activity against cancer cells and has shown promising results in inhibiting the growth of certain types of cancer cells. In drug discovery, it has been used as a starting material for the synthesis of new compounds with potential therapeutic applications. It has also been used as a reagent in organic synthesis for the preparation of various biologically active molecules.

Mechanism of Action

The exact mechanism of action of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is not fully understood. However, it has been suggested that it may exert its cytotoxic activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate exhibits cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. It has also been found to inhibit the growth of certain types of bacteria such as Staphylococcus aureus and Escherichia coli. However, its effects on normal cells and tissues are not well studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate in lab experiments is its potential use in cancer research and drug discovery. It has shown promising results in inhibiting the growth of cancer cells and has been used as a starting material for the synthesis of new compounds with potential therapeutic applications. However, its limitations include its cytotoxicity, which may limit its use in certain experiments, and the lack of knowledge about its effects on normal cells and tissues.

Future Directions

There are several future directions for research on 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to synthesize new compounds based on its structure and evaluate their potential therapeutic applications. Additionally, its use in organic synthesis for the preparation of biologically active molecules can also be explored.

Synthesis Methods

The synthesis of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves the reaction of 4-{[(4-methylphenyl)sulfonyl]methyl}benzoic acid with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid with a melting point of 116-118°C.

properties

IUPAC Name

(2-bromophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO4S/c1-16-6-12-20(13-7-16)28(25,26)15-17-8-10-18(11-9-17)22(24)27-14-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWKRKZQUWBMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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